1,4,6,7-Tetrahydro-5H-indol-5-one
Overview
Description
1,4,6,7-Tetrahydro-5H-indol-5-one is a heterocyclic compound that features a fused ring system consisting of a six-membered cyclohexane ring and a five-membered pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines.
Three-Component Reactions: Another approach is the three-component reaction involving cyclic enaminoketones, arylglyoxals, and methylene active compounds.
Microwave-Assisted Reactions: The condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation is also used, leading to functionalization at position 7 of the indole ring system.
Industrial Production Methods: The industrial production of this compound typically involves optimized reaction conditions, including the choice of solvents, sequence of reagent addition, and temperature control to maximize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or nickel.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, nickel.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
Target of Action
1,4,6,7-Tetrahydro-5H-indol-5-one, also known as pyrrolocyclohexanones, are important structure motifs in medicinal chemistry as indole mimetics . They contain a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . They are known to be used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Biochemical Pathways
Given its role as a building block in the synthesis of physiologically active structures , it can be inferred that it may influence a variety of biochemical pathways depending on the specific derivative and its target.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a building block in the synthesis of a variety of physiologically active structures . The specific effects would depend on the particular derivative and its target.
Biochemical Analysis
Biochemical Properties
1,4,6,7-Tetrahydro-5H-indol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a reactant in the synthesis of potent and orally active 5-HT1A agonists, which are crucial in the modulation of serotonin receptors . Additionally, it interacts with guanylate cyclase inhibitors and GABA receptor agonists, indicating its involvement in neurotransmission and signal transduction pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and GABA receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with serotonin receptors can alter neurotransmitter release and uptake, impacting mood and behavior . Furthermore, its role in inhibiting guanylate cyclase suggests potential effects on cyclic GMP levels within cells, which can influence various physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist depending on the target receptor or enzyme. For example, as a 5-HT1A agonist, it binds to serotonin receptors, mimicking the action of serotonin and activating downstream signaling pathways . In contrast, its role as a guanylate cyclase inhibitor involves binding to the enzyme and preventing the conversion of GTP to cyclic GMP, thereby modulating cellular responses . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as modulating neurotransmitter levels and improving mood . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential neurotoxicity . These threshold effects underscore the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 highlights its role in metabolic flux and the regulation of metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues . For instance, its binding to plasma proteins can influence its bioavailability and distribution throughout the body . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. For example, its presence in the cytoplasm or nucleus can influence gene expression and signal transduction pathways .
Scientific Research Applications
1,4,6,7-Tetrahydro-5H-indol-5-one is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar structure but differs in the position of the carbonyl group.
4,5,6,7-Tetrahydroindole: Another related compound, which is a precursor to various indole derivatives.
Uniqueness: 1,4,6,7-Tetrahydro-5H-indol-5-one is unique due to its specific ring structure and the position of the carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,4,6,7-tetrahydroindol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBSXKECYLHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618496 | |
Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35419-02-4 | |
Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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